1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride
Overview
Description
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is a chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride typically involves the reaction of benzylamine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride is widely used in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride can be compared with similar compounds such as:
1-Benzyl-2-pyridinone: Similar in structure but differs in the presence of a carbonyl group.
1-Benzyl-2-pyridylamine: Similar but contains an amine group instead of an imine.
1-Benzyl-2-pyridylmethanol: Contains a hydroxyl group instead of an imine. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-benzylpyridin-2-imine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9,13H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHWYMGETWNJOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=CC2=N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583274 | |
Record name | 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58171-11-2 | |
Record name | 1-Benzylpyridin-2(1H)-imine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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